Chlorthiophos ii

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

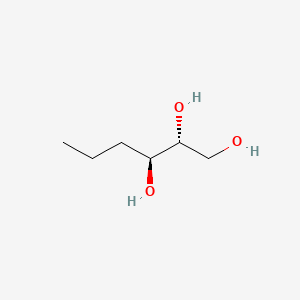

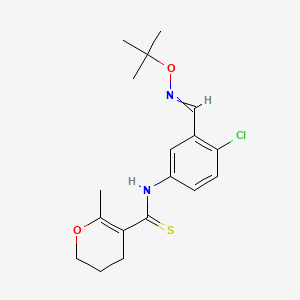

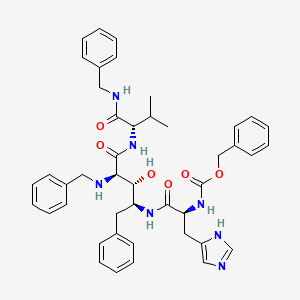

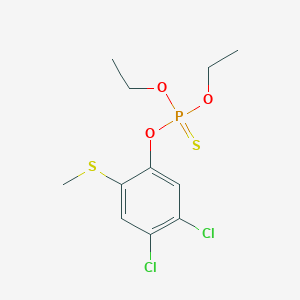

Chlorthiophos ii is an organophosphorus pesticide primarily used for controlling ants and mites. It is a mixture of isomers, including O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate, O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate, and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate . This compound is highly toxic to mammals and acts as a cholinesterase inhibitor and neurotoxin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Chlorthiophos ii involves the reaction of diethyl chlorophosphorothioate with phenol. The process typically includes the use of acetonitrile as an extraction solvent, followed by the addition of sodium chloride and buffer salts. After shaking and centrifugation, dispersive solid-phase extraction is used for extract clean-up before analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Industrial Production Methods

Industrial production methods for this compound are proprietary, but they generally involve similar steps to the laboratory synthesis, scaled up for mass production. The use of automated systems like the PAL Robotic Tool Change (RTC) system can streamline the process, ensuring high recovery rates and precision .

Análisis De Reacciones Químicas

Types of Reactions

Chlorthiophos ii undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a pesticide.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, sodium chloride, and buffer salts. The conditions typically involve shaking, centrifugation, and dispersive solid-phase extraction .

Major Products Formed

The major products formed from these reactions are the isomers of this compound, which include O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate, O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate, and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate .

Aplicaciones Científicas De Investigación

Chlorthiophos ii is used in various scientific research applications, including:

Mecanismo De Acción

Chlorthiophos ii exerts its effects by inhibiting acetylcholinesterase, an enzyme critical for nerve impulse transmission in insects. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission, paralysis, and eventually the death of the insect.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Chlorthiophos ii include other organophosphorus pesticides such as:

- Parathion

- Malathion

- Diazinon

Uniqueness

What sets this compound apart from these similar compounds is its specific mixture of isomers, which contributes to its unique chemical properties and effectiveness as a pesticide .

Propiedades

Número CAS |

77503-29-8 |

|---|---|

Fórmula molecular |

C11H15Cl2O3PS2 |

Peso molecular |

361.2 g/mol |

Nombre IUPAC |

(4,5-dichloro-2-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-8(12)9(13)7-11(10)19-3/h6-7H,4-5H2,1-3H3 |

Clave InChI |

HDAUYNBHGHGEGX-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=S)(OCC)OC1=CC(=C(C=C1SC)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.